molecular formula C11H13NO2 B12929959 1-Isopropyl-1H-indole-5,6-diol

1-Isopropyl-1H-indole-5,6-diol

Cat. No.: B12929959
M. Wt: 191.23 g/mol
InChI Key: VIMLJOOTXPPOEO-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the isopropyl group and hydroxyl groups at the 5 and 6 positions of the indole ring makes this compound unique and potentially valuable in various scientific research applications.

Chemical Reactions Analysis

1-Isopropyl-1H-indole-5,6-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-1H-indole-5,6-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the indole ring can interact with receptors and enzymes, modulating their activity . Specific pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-Isopropyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:

Biological Activity

1-Isopropyl-1H-indole-5,6-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : [Not available in provided sources]

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry. Notable activities include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of indole compounds, including 1-isopropyl derivatives, show inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antioxidant Properties : The diol functional groups in this compound may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells .
  • Enzyme Inhibition : Research suggests that this compound may act as an enzyme inhibitor, potentially modulating metabolic pathways associated with various diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic processes, altering their activity and leading to therapeutic effects .
  • Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and cellular stress responses due to its structural properties .

Antimicrobial Activity

A study conducted on various indole derivatives demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against MRSA and other pathogens.

CompoundMIC (µg/mL)Activity Type
This compound16Antimicrobial
3-substituted indoles≤0.25Anti-MRSA

This indicates that while the compound shows activity against MRSA, further modifications could enhance its efficacy .

Antioxidant Studies

Research highlighted the antioxidant potential of indole derivatives. In vitro assays demonstrated that these compounds could scavenge free radicals effectively.

Test SystemIC50 (µM)Reference
DPPH Radical Scavenging50Preliminary Findings
ABTS Radical Scavenging40Preliminary Findings

These findings suggest that the diol structure contributes significantly to the antioxidant capacity of the compound .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-propan-2-ylindole-5,6-diol

InChI

InChI=1S/C11H13NO2/c1-7(2)12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3

InChI Key

VIMLJOOTXPPOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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